isopropyl 1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,4-triazole-3-carboxylate
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Overview
Description
Isopropyl 1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,4-triazole-3-carboxylate (IHMTTC) is a novel synthetic compound that has recently been utilized in a number of scientific research applications. It is a colorless and odorless solid, and is soluble in a variety of organic solvents. IHMTTC has been found to possess a number of unique properties, including the ability to react with both aromatic and aliphatic compounds, and to interact with different types of biological macromolecules. This makes it an ideal compound for a variety of biochemical and physiological studies.
Scientific Research Applications
Synthesis and Structural Analysis
Research on compounds with similar structures, such as various ethyl and isopropyl derivatives of triazole carboxylates, focuses on their synthesis and structural analysis. For instance, studies have detailed the synthesis and crystal structure of triazole derivatives, emphasizing their potential in creating infinite chains joined by hydrogen bonding and their implications in designing novel organic molecules with specific physical and chemical properties (Horton et al., 1997).
Pharmaceutical Applications
Some research has focused on the pharmaceutical applications of triazole derivatives. Nimodipine, a compound structurally similar to the one inquired about, has been studied for its cerebrovascular action, suggesting that triazole derivatives can have significant therapeutic effects, particularly in preventing cerebral vasospasm and treating related conditions (Kazda & Towart, 2005).
Material Science and Corrosion Inhibition
In material science, particularly in the context of corrosion inhibition, derivatives of 1,2,4-triazole have been shown to exhibit excellent performance. For example, 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole has demonstrated high efficiency in protecting mild steel in hydrochloric acid medium, showcasing the broader application of such compounds in industrial processes (Bentiss et al., 2009).
Sunscreen Agents and Cosmetics
Triazole derivatives also find applications in the formulation of sunscreen agents and cosmetics. The development of methods for the determination and validation of sunscreen agents in suncare products, which include triazole-containing compounds, highlights their significance in enhancing UV protection in skincare formulations (Lee et al., 2009).
Mechanism of Action
Target of Action
For instance, derivatives of indole, a structurally related compound, have shown diverse biological and clinical applications .
Mode of Action
For example, aldehydes and ketones can react with hydroxylamine to form oximes or hydrazine to form hydrazones .
Biochemical Pathways
For instance, indole-3-acetic acid, a plant hormone produced by the degradation of tryptophan in higher plants, has wide biological and clinical applications .
Result of Action
For instance, indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Properties
IUPAC Name |
propan-2-yl 1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1,2,4-triazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c1-10(2)22-15(20)14-16-9-18(17-14)8-12(19)11-6-4-5-7-13(11)21-3/h4-7,9-10,12,19H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGOBKBSMUPERY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=NN(C=N1)CC(C2=CC=CC=C2OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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